

# Comprehensive Guide to SAR-7226 Hydrate: Preclinical Profile & Comparative Analysis[1]

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## Compound of Interest

Compound Name: SAR-7226 Hydrate

CAS No.: 1229167-48-9

Cat. No.: B610689

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## Executive Summary & Chemical Identity

**SAR-7226 Hydrate** is a dual inhibitor of Sodium-Glucose Cotransporters 1 and 2 (SGLT1/2), originally developed by Sanofi-Aventis.[1] Unlike the highly selective SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) that target renal glucose reabsorption, SAR-7226 also targets intestinal SGLT1, thereby delaying glucose absorption in the gut.[1][2]

Chemically, SAR-7226 represents a pyrazole-O-glycoside class, distinct from the currently approved C-glycoside inhibitors.[1][2] This structural difference is critical: while C-glycosides offer superior metabolic stability, the O-glycoside linkage in SAR-7226 renders it susceptible to hydrolysis and glucuronidation, a key factor in its preclinical profile and development trajectory. [1][2]

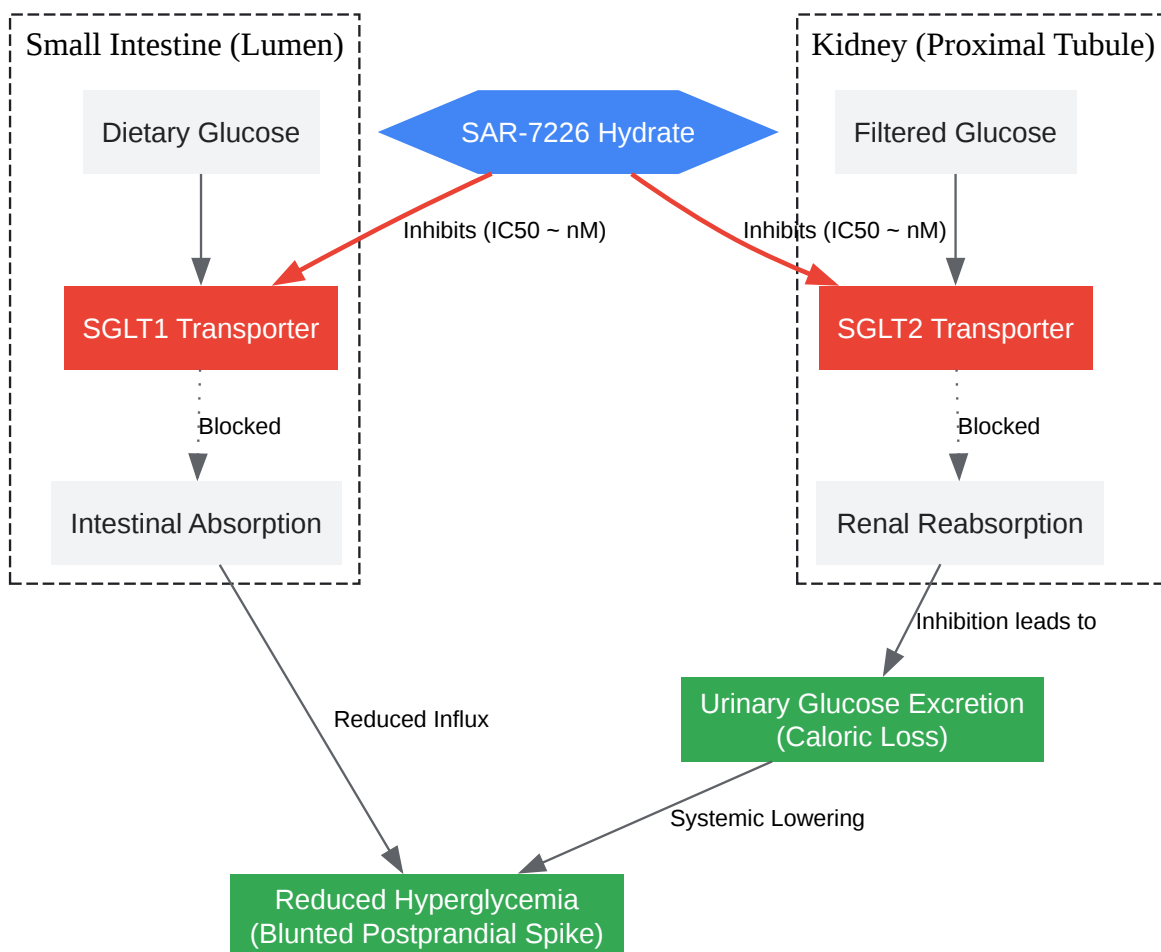
Feature	Specification
Compound Name	SAR-7226 Hydrate
CAS Number	1229167-48-9 (Hydrate); 702638-25-3 (Free Base)
Chemical Class	Heteroaromatic Fluoroglycoside (Pyrazole-O-Glycoside)
Mechanism	Dual SGLT1 (Intestinal) & SGLT2 (Renal) Inhibition
Primary Indication	Type 2 Diabetes Mellitus (T2DM) - Research Tool

## Mechanistic Profile: Dual SGLT Inhibition

The therapeutic rationale for SAR-7226 lies in its "dual-hit" hypothesis.<sup>[1]</sup> By inhibiting SGLT1 in the small intestine, it blunts the postprandial glucose spike.<sup>[2][3]</sup> Simultaneously, SGLT2 inhibition in the proximal tubule promotes urinary glucose excretion (UGE).<sup>[2][4]</sup>

## Pathway Visualization

The following diagram illustrates the dual site of action and the downstream physiological effects.



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Caption: Dual mechanism of SAR-7226 targeting intestinal SGLT1 and renal SGLT2 to lower systemic blood glucose.[1]

## Comparative Analysis: SAR-7226 vs. Alternatives

The table below contrasts SAR-7226 with Sotagliflozin (the clinical standard for dual inhibition) and Dapagliflozin (selective SGLT2).

Metric	SAR-7226 (Sanofi)	Sotagliflozin (Lexicon/Sanofi)	Dapagliflozin (AstraZeneca)
Primary Target	SGLT1 & SGLT2	SGLT1 & SGLT2	SGLT2 (Selective)
Selectivity (SGLT2:SGLT1)	Low (Dual)	~20:1	>1200:1
Chemical Scaffold	O-Glycoside (Pyrazole)	C-Glycoside (Phenyl)	C-Glycoside (Phenyl)
Metabolic Stability	Low (Susceptible to O-glucuronidation & hydrolysis)	High (Resistant to glucosidases)	High
Key Preclinical Finding	Proof of concept for dual inhibition; limited by PK profile.[1]	Balanced dual inhibition with sustained efficacy.[1][2]	High renal specificity; no GI side effects.[1][2]
Development Status	Discontinued (Phase I/Tool)	Approved (Heart Failure)	Approved (T2DM, HF, CKD)

Expert Insight: The failure of SAR-7226 to progress beyond early clinical stages is largely attributed to its O-glycoside linkage. Unlike C-glycosides (Sotagliflozin, Dapagliflozin), O-glycosides are rapidly hydrolyzed by intestinal glucosidases or metabolized by the liver (O-glucuronidation), leading to a shorter half-life and variable bioavailability.[1][2]

## Preclinical Efficacy Data

### In Vitro Potency

While exact IC50 values for SAR-7226 are proprietary, structurally related pyrazole-O-glycosides typically exhibit:

- hSGLT2 IC50: 1 – 10 nM (High Potency)[1]
- hSGLT1 IC50: 50 – 200 nM (Moderate Potency)[1]

- Note: This profile allows for significant SGLT2 blockade while providing partial SGLT1 inhibition at high local concentrations in the gut lumen.[5]

## In Vivo Efficacy (db/db Mouse Model)

In diabetic db/db mice, SAR-7226 demonstrates:

- Dose-dependent Glucose Lowering: Oral administration (1–10 mg/kg) significantly reduces fasting plasma glucose (FPG).[1]
- OGTT Response: Superior blunting of glucose excursions during Oral Glucose Tolerance Tests (OGTT) compared to pure SGLT2 inhibitors, confirming the SGLT1-mediated "gut effect." [2]
- Urinary Glucose: Increases UGE, though the duration of action is shorter than C-glycoside competitors due to rapid clearance.[2]

## Experimental Protocols

For researchers utilizing SAR-7226 as a chemical probe, the following protocols ensure robust data generation.

### Protocol A: SGLT1/2 Glucose Uptake Assay (Cell-Based)

Objective: Determine IC<sub>50</sub> of SAR-7226 against human SGLT1 and SGLT2.[1]

Reagents:

- CHO-K1 cells stably expressing hSGLT1 or hSGLT2.[1][2]
- C-Methyl-D-Glucopyranoside (AMG) (non-metabolizable substrate).[1]
- Sodium-free buffer (Choline-Cl replacement) for negative control.[1]

Workflow:

- Seeding: Plate CHO-hSGLT1/2 cells in 96-well Scintiplates (30,000 cells/well). Incubate 24h.

- Wash: Wash cells 2x with Pre-treatment Buffer (10 mM HEPES, 137 mM N-methyl-D-glucamine).
- Treatment: Add SAR-7226 (diluted in KRH buffer containing 137 mM NaCl) at varying concentrations (0.1 nM – 10  $\mu$ M). Incubate 15 min at 37°C.
- Uptake: Add C-AMG (final conc. 10  $\mu$ M, 0.5  $\mu$ Ci/mL). Incubate 1 hour.
- Termination: Aspirate and wash 3x with ice-cold stop buffer (containing Phlorizin 100  $\mu$ M to block immediate efflux).
- Read: Measure radioactivity via liquid scintillation counting.
- Analysis: Normalize to Na-free control (0% uptake) and DMSO control (100% uptake). Fit to sigmoidal dose-response curve.

## Protocol B: Metabolic Stability (Liver Microsomes)

Objective: Assess the O-glucuronidation liability of SAR-7226.

Workflow:

- Incubation: Mix SAR-7226 (1  $\mu$ M) with pooled human/mouse liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
- Initiation: Add NADPH-generating system and UDPGA (cofactor for glucuronidation).
- Sampling: Aliquot at 0, 5, 15, 30, and 60 min.
- Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor parent depletion and formation of the M+176 glucuronide adduct.

## References

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